molecular formula C25H22N4O4 B2399236 2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359484-41-5

2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2399236
CAS RN: 1359484-41-5
M. Wt: 442.475
InChI Key: VEOCORAKZZVERR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H22N4O4 and its molecular weight is 442.475. The purity is usually 95%.
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Scientific Research Applications

Pyrazole Derivatives in Antimicrobial and Anticancer Research

Pyrazole derivatives have been extensively studied for their potential biological activities, including antimicrobial and anticancer properties. For instance, novel pyrazole derivatives have shown promising results as antimicrobial and anticancer agents, indicating the potential of this chemical class in developing new therapeutic agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016). Additionally, certain pyrazole compounds have been identified to exhibit significant activity against a variety of cancer cell lines, further highlighting their importance in the design of anticancer drugs.

Pyrazolone Derivatives for Dyeing and Biological Properties

Pyrazolone derivatives are also notable for their dyeing properties and potential biological activities. A study focused on the synthesis and characterization of azo and bisazo dyes derived from 5-pyrazolones, which were evaluated for their UV–vis measurements, dyeing performance, and fastness tests, indicating the application of these compounds in the dye industry (Emine Bagdatli & N. Ocal, 2012). This suggests that related compounds, including the one of interest, could have applications in materials science, particularly in developing new dyes with specific properties.

Metal–Metal Interactions in Coordination Chemistry

In coordination chemistry, studies involving pyrazole-based ligands have explored their ability to form complexes with various metals, demonstrating the role of these compounds in studying metal–metal interactions. For example, research on [Rh(Cl)(CO)2(HpzR)] complexes has provided insights into polymorphism and metal–metal interactions, which are critical for understanding the structural and electronic properties of coordination compounds (M. Torralba, M. Cano, J. A. Campo, J. V. Heras, E. Pinilla, & M. Torres, 2001). Such studies underscore the potential of pyrazole derivatives in materials science and coordination chemistry.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-20(26-24(33-16)17-7-5-4-6-8-17)15-28-11-12-29-21(25(28)30)14-19(27-29)18-9-10-22(31-2)23(13-18)32-3/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOCORAKZZVERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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